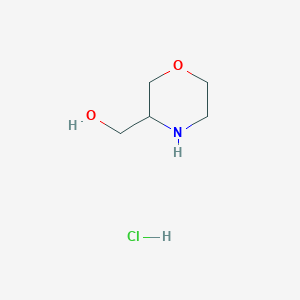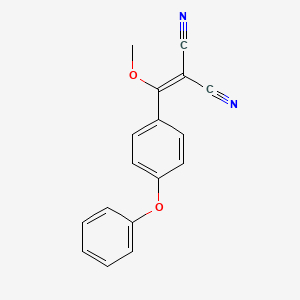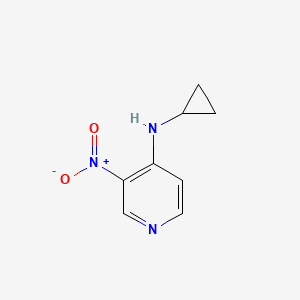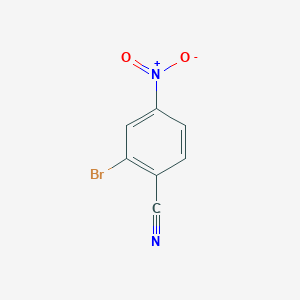
3-Fluoro-4-methoxybenzylamine hydrochloride
Overview
Description
3-Fluoro-4-methoxybenzylamine hydrochloride is an organic compound with the molecular formula C8H11ClFNO. It is a white crystalline solid that is used in various fields of organic synthesis. This compound is known for its applications in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in amine metabolism, such as monoamine oxidases. These interactions can alter the activity of these enzymes, leading to changes in the levels of neurotransmitters and other biologically active amines .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with specific receptors or enzymes, it can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it may inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in altered neurotransmission and changes in mood and behavior. Additionally, it may influence gene expression by modulating transcription factors or epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, high doses may result in toxic effects, such as oxidative stress or apoptosis, due to excessive inhibition of critical enzymes or disruption of cellular homeostasis. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, it may influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and distributed to organelles such as the mitochondria or endoplasmic reticulum. These localization patterns can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Fluoro-4-methoxybenzylamine hydrochloride involves the fluorination of 4-methoxybenzylamine. This can be achieved by reacting 4-methoxybenzylamine with a fluorinating agent such as Selectfluor under controlled conditions . Another method involves the reaction of 3-fluorobenzaldehyde with methoxyamine followed by reduction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process often includes steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzylamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Fluoro-4-methoxybenzaldehyde or 3-Fluoro-4-methoxybenzoic acid.
Reduction: 3-Fluoro-4-methoxybenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxybenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The fluorine and methoxy groups on the benzylamine backbone play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzylamine hydrochloride
- 3-Hydroxy-4-methoxybenzylamine hydrochloride
- 3-Chloro-4-methoxybenzylamine hydrochloride
Uniqueness
3-Fluoro-4-methoxybenzylamine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPBARGYTYLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247570-27-0 | |
| Record name | (3-fluoro-4-methoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)







![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)


